L(-)-alpha-Dimethylamino-epsilon-capro-lactam CAS 88764-68-5 properties
L(-)-alpha-Dimethylamino-epsilon-capro-lactam CAS 88764-68-5 properties
Part 1: Executive Summary & Chemical Identity
L(-)-alpha-Dimethylamino-epsilon-capro-lactam (CAS 88764-68-5) is a specialized chiral heterocycle derived from L-Lysine. It serves as a critical chiral building block in the synthesis of peptidomimetics and complex alkaloids, most notably analogs of the antitumor marine natural product Bengamide E .
Structurally, it features a seven-membered lactam (caprolactam) ring with a dimethylamino group at the alpha position. This constraint rigidly fixes the chiral center, making it an invaluable scaffold for introducing conformational restriction into peptide backbones—a technique used to enhance the metabolic stability and receptor selectivity of peptide drugs.
Physicochemical Characterization[1][2][3][4]
| Property | Specification |
| IUPAC Name | (3S)-3-(dimethylamino)azepan-2-one |
| Common Synonyms | L-Lysine lactam dimethyl derivative; (S)-3-Dimethylamino-hexahydro-2-azepinone |
| Molecular Formula | C₈H₁₆N₂O |
| Molecular Weight | 156.23 g/mol |
| Chirality | L-isomer (S-configuration) |
| Optical Rotation | Levorotatory [α]₂₀/D (Typically negative, referenced to parent amine -27°) |
| Solubility | Soluble in water, methanol, ethanol, DMSO, DCM; Sparingly soluble in hexanes |
| Appearance | Hygroscopic white crystalline solid or viscous oil (free base) |
| pKa | ~8.0–9.0 (tertiary amine), ~16 (lactam amide) |
Part 2: Synthesis & Manufacturing Protocols
The synthesis of CAS 88764-68-5 is a two-stage process starting from the commodity amino acid L-Lysine .[1][2] The workflow prioritizes the retention of chiral purity (enantiomeric excess >99%).
Synthesis Workflow Diagram
Figure 1: Synthetic pathway from L-Lysine to the target dimethylamino lactam.
Detailed Experimental Protocols
Step 1: Cyclization of L-Lysine
This step converts linear L-lysine into the 7-membered lactam ring.
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Reagents: L-Lysine HCl, NaOH, 1,2-Propanediol (or Hexanol).
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Protocol:
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Suspend L-Lysine HCl (1.0 eq) and NaOH (1.0 eq) in 1,2-propanediol.
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Heat to reflux (approx. 150–170°C) with a Dean-Stark trap to continuously remove water. The removal of water drives the equilibrium toward lactam formation.
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Monitor by TLC/HPLC until lysine is consumed (approx. 4–8 hours).
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Workup: Cool the mixture. Filter off the NaCl byproduct.[1][3] Vacuum distill the solvent.[4] Recrystallize the residue from Ethanol/Ether to obtain L-alpha-amino-epsilon-caprolactam (White solid, MP: 68–71°C for free base, 97–101°C for HCl salt).
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Step 2: Reductive Methylation (Target Synthesis)
This step methylates the primary amine without racemizing the alpha-carbon.
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Method A: Catalytic Hydrogenation (Preferred for Purity)
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Reagents: L-alpha-amino-epsilon-caprolactam, Formaldehyde (37% aq), Pd/C (10%), Methanol.
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Protocol:
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Dissolve the intermediate (10 mmol) in Methanol (50 mL).
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Add Formaldehyde (25 mmol, 2.5 eq) and Pd/C catalyst (10 wt%).
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Stir under Hydrogen atmosphere (balloon pressure or 1-3 bar) at Room Temperature for 12–24 hours.
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Mechanism: The primary amine condenses with formaldehyde to form an imine, which is immediately reduced by H₂/Pd to the methylamine. This repeats to form the dimethylamine.
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Purification: Filter through Celite to remove Pd/C. Concentrate filtrate in vacuo. The product, L(-)-alpha-Dimethylamino-epsilon-capro-lactam , is obtained as a viscous oil or low-melting solid. Convert to HCl salt for long-term storage if necessary.
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Part 3: Applications in Drug Development[7]
Bengamide E Analogs
The primary pharmaceutical utility of this scaffold is in the synthesis of Bengamide analogs. Bengamides are marine natural products that exhibit potent antitumor activity by inhibiting Methionine Aminopeptidase 2 (MetAP2) , an enzyme crucial for angiogenesis (blood vessel growth in tumors).
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Role of the Scaffold: The caprolactam ring mimics the steric bulk of the natural Bengamide side chain but adds conformational rigidity.
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Structure-Activity Relationship (SAR): The dimethylamino group acts as a hydrogen bond acceptor and cationic center (at physiological pH), improving interaction with the acidic residues in the MetAP2 active site.
Peptidomimetics & Foldamers
Researchers use this molecule to constrain peptide backbones. By replacing a flexible Lysine residue with this lactam:
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Entropy Reduction: The pre-organized ring structure reduces the entropic penalty of binding to a receptor.
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Proteolytic Stability: The lactam ring protects the amide bond from enzymatic cleavage by proteases.
Mechanism of Action Diagram
Figure 2: Pharmacological logic for using the caprolactam scaffold in MetAP2 inhibition.
Part 4: Analytical & Quality Control Protocols
To ensure the integrity of experimental results, the purity of CAS 88764-68-5 must be validated.
High-Performance Liquid Chromatography (HPLC)
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Column: Chiralpak AD-H or OD-H (to verify enantiomeric excess).
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Mobile Phase: Hexane : Isopropanol : Diethylamine (90 : 10 : 0.1).
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Detection: UV at 210 nm (Amide absorption).
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Acceptance Criteria: >98% Chemical Purity; >99% Enantiomeric Excess (ee).
Nuclear Magnetic Resonance (NMR)
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1H NMR (CDCl₃, 400 MHz):
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δ 2.25 ppm (s, 6H): Characteristic singlet for the N(CH₃)₂ group.
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δ 3.20 ppm (m, 2H): Epsilon-methylene protons adjacent to lactam nitrogen.
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δ 3.55 ppm (dd, 1H): Alpha-proton (chiral center).
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Diagnostic confirmation: The singlet at 2.25 ppm confirms successful dimethylation of the parent amine.
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Part 5: Safety & Handling (SDS Highlights)
While specific toxicological data for the dimethyl derivative is limited, it should be handled with the same precautions as the parent aminocaprolactam.
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Hazards:
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H315: Causes skin irritation.
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H319: Causes serious eye irritation.
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H335: May cause respiratory irritation.
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Storage: Hygroscopic. Store at 2–8°C under inert gas (Nitrogen/Argon) to prevent oxidative degradation or moisture absorption.
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PPE: Nitrile gloves, safety goggles, and fume hood are mandatory during synthesis and handling.
References
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BenchChem. An In-Depth Technical Guide to L-alpha-Amino-epsilon-caprolactam Hydrochloride. Retrieved from BenchChem Database. Link
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Liu, W., et al. (2002). "Total synthesis of bengamide E." Tetrahedron Letters, 43(8), 1373-1375. (Describes the use of the caprolactam scaffold in Bengamide synthesis).
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Sarabia, F., & Sánchez-Ruiz, A. (2005). "Total synthesis of bengamide E and analogues." The Journal of Organic Chemistry, 70(23), 9514-9520. Link
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Royal Society of Chemistry. Synthesis and characterization of α-amino-ε-caprolactam (ACL).[1] New Journal of Chemistry Supplementary Information.[1] Link
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ChemicalBook. L(-)-alpha-Dimethylamino-epsilon-capro-lactam (CAS 88764-68-5) Product Entry.Link
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Reductive Methylation Protocol: Adapted from ResearchGate: Reductive methylation of primary and secondary amines... and RSC: Synthesis of 3-(dimethylamino)-piperidon. Link
